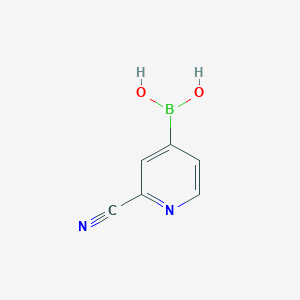
2,5-二氯-4-甲氧基嘧啶
概述
描述
2,5-Dichloro-4-methoxypyrimidine is a heterocyclic aromatic compound with the molecular formula C5H4Cl2N2O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
科学研究应用
2,5-Dichloro-4-methoxypyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interfere with biological pathways in pests.
Materials Science: It is utilized in the synthesis of advanced materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
Target of Action
Pyrimidine derivatives, a class to which this compound belongs, are known to interact with a wide range of biological targets, including enzymes, receptors, and nucleic acids .
Mode of Action
It’s known that pyrimidine derivatives can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct binding to nucleic acids .
Biochemical Pathways
Pyrimidine derivatives are known to play crucial roles in several biochemical pathways, including dna and rna synthesis, signal transduction, and enzymatic reactions .
Pharmacokinetics
The ADME properties of 2,5-Dichloro-4-methoxypyrimidine suggest high gastrointestinal absorption and blood-brain barrier permeabilityThe compound exhibits a logP value of 2.17, indicating moderate lipophilicity, which can influence its distribution and bioavailability .
Result of Action
Pyrimidine derivatives are known to exert a wide range of biological effects, depending on their specific targets and modes of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,5-Dichloro-4-methoxypyrimidine. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets .
生化分析
Biochemical Properties
2,5-Dichloro-4-methoxypyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes involved in DNA synthesis and repair, making it a potential candidate for anticancer therapies . The compound’s interaction with these enzymes often involves the formation of covalent bonds, leading to enzyme inhibition. Additionally, 2,5-Dichloro-4-methoxypyrimidine can interact with proteins involved in cell signaling pathways, thereby modulating cellular responses to external stimuli .
Cellular Effects
The effects of 2,5-Dichloro-4-methoxypyrimidine on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 2,5-Dichloro-4-methoxypyrimidine has been shown to induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic pathways . This compound also affects gene expression by binding to DNA and interfering with transcription processes, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 2,5-Dichloro-4-methoxypyrimidine exerts its effects through several mechanisms. One primary mechanism is the inhibition of DNA polymerase, an enzyme crucial for DNA replication . By binding to the active site of DNA polymerase, 2,5-Dichloro-4-methoxypyrimidine prevents the incorporation of nucleotides into the growing DNA strand, thereby halting DNA synthesis. Additionally, this compound can activate certain transcription factors that regulate the expression of genes involved in cell cycle arrest and apoptosis . These molecular interactions highlight the potential of 2,5-Dichloro-4-methoxypyrimidine as a therapeutic agent in cancer treatment.
Temporal Effects in Laboratory Settings
The effects of 2,5-Dichloro-4-methoxypyrimidine change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in the formation of by-products that may have different biological activities . Long-term studies in vitro and in vivo have demonstrated that 2,5-Dichloro-4-methoxypyrimidine can cause sustained changes in cellular function, including prolonged cell cycle arrest and apoptosis .
Dosage Effects in Animal Models
The effects of 2,5-Dichloro-4-methoxypyrimidine vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, 2,5-Dichloro-4-methoxypyrimidine can cause adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s ability to induce oxidative stress and damage cellular components . Therefore, careful dosage optimization is crucial for maximizing the therapeutic benefits of 2,5-Dichloro-4-methoxypyrimidine while minimizing its toxic effects.
Metabolic Pathways
2,5-Dichloro-4-methoxypyrimidine is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then undergo further transformations, including conjugation with glucuronic acid or sulfate, to enhance their solubility and facilitate excretion . The metabolic flux of 2,5-Dichloro-4-methoxypyrimidine and its metabolites can influence their biological activities and toxicity .
Transport and Distribution
The transport and distribution of 2,5-Dichloro-4-methoxypyrimidine within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound can be transported into cells via organic anion transporters, which facilitate its uptake and accumulation in target tissues . Once inside the cells, 2,5-Dichloro-4-methoxypyrimidine can bind to intracellular proteins, affecting its localization and activity . The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 2,5-Dichloro-4-methoxypyrimidine plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . This nuclear localization is facilitated by specific targeting signals and post-translational modifications that direct 2,5-Dichloro-4-methoxypyrimidine to the nucleus . Additionally, the compound can also localize to other subcellular compartments, such as the mitochondria, where it can induce mitochondrial dysfunction and apoptosis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-methoxypyrimidine typically involves the chlorination of 4-methoxypyrimidine. One common method includes the reaction of 4-methoxypyrimidine with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of 2,5-Dichloro-4-methoxypyrimidine .
Industrial Production Methods
Industrial production of 2,5-Dichloro-4-methoxypyrimidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
化学反应分析
Types of Reactions
2,5-Dichloro-4-methoxypyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines (e.g., methylamine), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide).
Oxidation and reduction: These reactions may involve reagents such as hydrogen peroxide (H2O2) for oxidation or sodium borohydride (NaBH4) for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or redox reagent used. For example, nucleophilic substitution with methylamine would yield 2-chloro-4-methoxy-5-methylaminopyrimidine .
相似化合物的比较
Similar Compounds
2,4-Dichloro-5-methoxypyrimidine: Similar in structure but with chlorine atoms at positions 2 and 4 instead of 2 and 5.
2,4-Dichloro-5-methylpyrimidine: Similar but with a methyl group at position 5 instead of a methoxy group.
Uniqueness
2,5-Dichloro-4-methoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of chlorine atoms at positions 2 and 5, along with a methoxy group at position 4, allows for selective reactions and interactions that are not possible with other pyrimidine derivatives .
属性
IUPAC Name |
2,5-dichloro-4-methoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXVYHFDDCNERP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678474 | |
| Record name | 2,5-Dichloro-4-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5750-74-3 | |
| Record name | 2,5-Dichloro-4-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dichloro-4-methoxypyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate](/img/structure/B1391822.png)

![1-Benzyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1391829.png)
![2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1391830.png)
![1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid](/img/structure/B1391832.png)
![4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1391833.png)
![1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 4-chloro-1-[tris(1-methylethyl)silyl]-](/img/structure/B1391834.png)


![3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391839.png)
![Ethyl 3-amino-4,6-dimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B1391841.png)
